![molecular formula C13H12BrNO2 B11835714 2-(2-Bromophenoxy)-5-methoxyaniline](/img/structure/B11835714.png)
2-(2-Bromophenoxy)-5-methoxyaniline
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Overview
Description
2-(2-Bromophenoxy)-5-methoxyaniline is an organic compound that features a bromophenoxy group and a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-5-methoxyaniline typically involves the reaction of 2-bromophenol with 5-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-Bromophenoxy)-5-methoxyaniline is C13H12BrN1O2. It features a bromophenoxy group and a methoxy group attached to an aniline structure. This combination of functional groups influences its reactivity and biological activity, making it a valuable compound for research.
Chemistry
- Building Block for Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
- Reactivity Studies : The compound can undergo oxidation with agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or phenols. Reduction reactions can yield amines or alcohols, while substitution can introduce different functional groups.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Quinones or phenols |
Reduction | Sodium borohydride | Amines or alcohols |
Substitution | Sodium hydroxide | Various substituted anilines |
Biology
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, among others .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) cells, suggesting it may act as a lead compound in drug development .
Medicine
- Pharmacological Applications : Due to its biological activities, this compound is explored for potential use in pharmacology. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industrial Applications
- Dyes and Pigments Production : The compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity. Its bromophenoxy group enhances color stability and intensity in various applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial species. The results indicated that these derivatives showed improved activity compared to their parent compounds, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity Assessment
In another investigation, the cytotoxicity of this compound was assessed using the MTT assay on Hep-G2 and MCF-7 cell lines. The findings revealed that the compound induced significant apoptosis in cancer cells at specific concentrations, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)acetic acid
- 2-(2-Bromophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide
- 3,4,5-tribromo-2-(2’,4’-dibromophenoxy)phenol
- 3,4,5,6-tetrabromo-2-(2’,4’-dibromophenoxy)phenol .
Uniqueness
2-(2-Bromophenoxy)-5-methoxyaniline is unique due to its specific combination of bromophenoxy and methoxyaniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(2-Bromophenoxy)-5-methoxyaniline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, data tables, and case studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H10BrNO2
- Molecular Weight : 272.1 g/mol
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific biological activities and mechanisms.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably, its activity against various cancer cell lines has been assessed through in vitro assays.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the compound's effectiveness against L1210 mouse leukemia cells, revealing potent inhibition with an IC50 value in the nanomolar range. The mechanism of action appears to involve interference with cellular proliferation pathways, potentially through apoptosis induction.
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
L1210 Mouse Leukemia | < 100 | Induction of apoptosis |
MCF-7 Breast Cancer | < 150 | Cell cycle arrest |
A549 Lung Cancer | < 200 | Inhibition of angiogenesis |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cancer cells:
- Tubulin Binding : The compound may stabilize microtubules, disrupting mitotic spindle formation.
- Signal Transduction Pathways : It could modulate pathways such as PI3K/Akt and MAPK, leading to altered cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
Research conducted on its efficacy against Gram-positive and Gram-negative bacteria showed promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary studies suggest moderate toxicity levels; however, further investigations are necessary to establish a comprehensive safety profile.
Toxicological Data Summary
- Acute Toxicity : LD50 values indicate moderate toxicity in rodent models.
- Chronic Exposure : Long-term studies are required to assess potential carcinogenic effects.
Properties
Molecular Formula |
C13H12BrNO2 |
---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-5-methoxyaniline |
InChI |
InChI=1S/C13H12BrNO2/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
InChI Key |
BHMCAHNNDAFMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2Br)N |
Origin of Product |
United States |
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